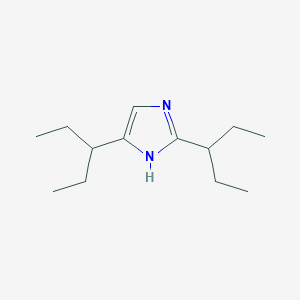

2,5-di(pentan-3-yl)-1H-imidazole

Description

Contextual Significance of Imidazole (B134444) Heterocycles in Organic and Materials Chemistry

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of modern chemistry. researchgate.netmdpi.com Its unique electronic properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in a multitude of applications. nih.gov In medicinal chemistry, the imidazole moiety is a privileged scaffold, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. mdpi.com Beyond the realm of medicine, imidazoles are pivotal in materials science, forming the basis for ionic liquids, polymers with interesting conductive properties, and robust N-heterocyclic carbene (NHC) ligands for catalysis. acs.orgrsc.org The development of new imidazole derivatives continues to be a vibrant area of research, with the goal of fine-tuning their properties for specific applications.

Structural Characteristics of Highly Substituted Imidazoles and Their Research Implications

The introduction of substituents onto the imidazole core dramatically influences its physical and chemical properties. Highly substituted imidazoles, particularly those bearing bulky alkyl groups, exhibit distinct characteristics. The steric hindrance imposed by these substituents can significantly impact the reactivity of the imidazole ring and its derivatives. For instance, bulky groups on the nitrogen atoms are known to enhance the stability of the corresponding N-heterocyclic carbenes (NHCs), which are powerful tools in catalysis. beilstein-journals.org

The substitution pattern also affects the electronic nature of the imidazole ring. Alkyl groups are generally electron-donating, which can increase the electron density of the ring and influence its basicity and nucleophilicity. nih.gov The presence of large substituents can also dictate the conformational preferences of the molecule and its ability to coordinate with metal centers, making sterically hindered imidazoles intriguing ligands in coordination chemistry. beilstein-journals.org The synthesis of such sterically demanding imidazoles can be challenging, often requiring specialized methods to overcome the steric hindrance. beilstein-journals.org

Rationale for Focused Academic Investigation of 2,5-Di(pentan-3-yl)-1H-imidazole

The specific compound, this compound, presents a compelling case for dedicated research. The presence of two pentan-3-yl groups, which are both bulky and branched, at the 2 and 5 positions of the imidazole ring suggests several interesting properties. These bulky substituents are expected to create a highly sterically encumbered environment around the imidazole core.

This steric bulk is particularly relevant for the potential application of this molecule as a precursor to a novel N-heterocyclic carbene (NHC). The deprotonation of the N1-H would lead to the formation of an NHC with significant steric shielding of the carbene carbon. Such sterically demanding NHCs are highly sought after in catalysis as they can promote challenging chemical transformations by stabilizing reactive intermediates and influencing the selectivity of reactions. rsc.orgacs.org

Furthermore, the electron-donating nature of the two alkyl groups is expected to increase the electron density of the imidazole ring, potentially enhancing the donor strength of the corresponding NHC. The combination of significant steric bulk and strong electron donation could lead to a unique catalyst with novel reactivity.

The synthesis of this compound itself presents a synthetic challenge, and the development of efficient synthetic routes to this and related sterically hindered imidazoles is a worthy research objective. The investigation of its fundamental properties, such as its pKa, and its coordination chemistry with various metal centers would provide valuable insights into the effects of extreme steric hindrance on the imidazole system.

Scope and Objectives of the Research Outline

The primary objective of a focused investigation into this compound would be to synthesize and fully characterize this novel compound. A key goal would be to explore its utility as a precursor to a new, highly hindered N-heterocyclic carbene. The research would aim to:

Develop a reliable and scalable synthetic route to this compound.

Thoroughly characterize the physical and spectroscopic properties of the synthesized compound.

Investigate the deprotonation of the imidazole to form the corresponding N-heterocyclic carbene and study its stability and electronic properties.

Explore the coordination chemistry of the imidazole and its derived NHC with a range of transition metals.

Evaluate the catalytic activity of the resulting metal-NHC complexes in various organic transformations.

By pursuing these objectives, the research would not only shed light on the fundamental chemistry of this specific molecule but also contribute to the broader understanding of sterically hindered imidazoles and their applications in catalysis and materials science.

Data Table

Due to the lack of specific experimental data for this compound, the following table provides predicted and comparative data for a structurally related, less substituted compound, 2,5-diethyl-1H-imidazole. This data can serve as a preliminary reference for the expected properties of the target compound.

| Property | Value (for 2,5-diethyl-1H-imidazole) | Reference |

| Molecular Formula | C7H12N2 | |

| Molecular Weight | 124.18 g/mol | |

| Boiling Point | 283.3 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 135.9 ± 5.1 °C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53965-05-2 |

|---|---|

Molecular Formula |

C13H24N2 |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

2,5-di(pentan-3-yl)-1H-imidazole |

InChI |

InChI=1S/C13H24N2/c1-5-10(6-2)12-9-14-13(15-12)11(7-3)8-4/h9-11H,5-8H2,1-4H3,(H,14,15) |

InChI Key |

MGDJRKWKGDYYKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=CN=C(N1)C(CC)CC |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about the arrangement of atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework and probing the nitrogen environments within the molecule.

¹H-NMR: The proton NMR spectrum of 2,5-di(pentan-3-yl)-1H-imidazole is expected to show distinct signals for the protons on the imidazole (B134444) ring and the pentan-3-yl substituents. The lone proton on the imidazole ring (at the C4 position) would likely appear as a singlet. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration, but it is often found in the downfield region (δ 10-13 ppm) researchgate.netresearchgate.netresearchgate.net. The signals for the pentan-3-yl groups would consist of overlapping multiplets for the methine (-CH) and methylene (B1212753) (-CH₂) protons, and a triplet for the terminal methyl (-CH₃) protons rsc.org.

¹³C-NMR: In the ¹³C NMR spectrum, the carbon atoms of the imidazole ring are expected to resonate at characteristic chemical shifts. The C2 and C5 carbons, being bonded to the electron-donating pentan-3-yl groups, would appear in the range of δ 140-150 ppm. The C4 carbon would likely be found further upfield, around δ 120-130 ppm sapub.org. Due to rapid proton exchange between the two nitrogen atoms (tautomerism), the signals for the C2 and C5 carbons, as well as the C4 carbon, can sometimes be broadened or difficult to detect in solution-state NMR mdpi.com. The carbons of the pentan-3-yl substituents would appear in the aliphatic region of the spectrum (δ 10-40 ppm) rsc.org.

¹⁵N-NMR: The ¹⁵N NMR spectrum provides direct insight into the electronic environment of the nitrogen atoms. For an imidazole ring, two distinct nitrogen signals are expected. The chemical shifts are highly sensitive to whether the nitrogen is pyridine-like (with a lone pair) or pyrrole-like (bonded to a hydrogen) and are significantly affected by tautomerism and protonation state acs.orgnih.govsemanticscholar.org. In the neutral form, the two nitrogen atoms undergo rapid tautomeric exchange, which would result in an averaged signal or two distinct signals depending on the exchange rate at the measurement temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Imidazole N-H | ¹H | 10 – 13 | Broad signal, position is solvent and concentration dependent. |

| Imidazole C4-H | ¹H | ~7.0 | Singlet. |

| Pentan-3-yl -CH | ¹H | Multiplet | Complex signal due to coupling with adjacent methylene groups. |

| Pentan-3-yl -CH₂ | ¹H | Multiplet | Complex signal due to coupling. |

| Pentan-3-yl -CH₃ | ¹H | Triplet | Signal for the terminal methyl groups. |

| Imidazole C2, C5 | ¹³C | 140 – 150 | May be broad due to tautomerism. |

| Imidazole C4 | ¹³C | 120 – 130 |

This table contains predicted data based on analogous compounds and general principles of NMR spectroscopy.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, identify the functional groups and provide a "fingerprint" of the molecule based on its vibrational modes. acs.orgnih.gov

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring researchgate.net. The C-H stretching vibrations of the alkyl chains would appear as sharp bands between 2850 and 3000 cm⁻¹ researchgate.net. The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1300-1600 cm⁻¹ region researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The imidazole ring vibrations are typically Raman active and can be used to study tautomerism and protonation states nih.govacs.orgnih.gov. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch | 3000 - 3400 | IR |

| Alkyl C-H Stretch | 2850 - 3000 | IR, Raman |

| Imidazole Ring C=N, C=C Stretches | 1300 - 1600 | IR, Raman |

| C-H Bending | 1350 - 1480 | IR, Raman |

This table contains predicted data based on analogous compounds and general principles of vibrational spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₃H₂₄N₂), the exact mass of the neutral molecule is calculated to be approximately 208.1939 Da. In HR-MS analysis, the compound is typically observed as its protonated form, [M+H]⁺.

Table 3: Calculated HR-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₃H₂₄N₂ | 208.193948 |

This table contains calculated exact masses.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available, the solid-state structure can be predicted based on known principles of imidazole chemistry and crystal engineering.

Due to the C₂ symmetry of this compound, the two possible N-H tautomers are chemically identical. However, in the asymmetric unit of a crystal, molecules might adopt a specific tautomeric form to facilitate the most stable hydrogen bonding network. It has been observed in some substituted imidazoles that both tautomers can co-exist within the same crystal in different domains mdpi.com.

The pentan-3-yl substituents possess conformational freedom due to rotation around their C-C single bonds. Within the crystalline lattice, these alkyl chains would adopt a specific low-energy conformation to optimize intermolecular contacts and fit efficiently into the crystal packing. The preferred conformation would be one that minimizes intramolecular steric strain between the two bulky groups and maximizes favorable intermolecular van der Waals interactions. The specific arrangement is critical for defining the final solid-state architecture of the compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| 4-methyl-1H-imidazole |

| 2,4-dinitrophenol |

| Tetrabutylammonium 2,4-dinitrophenolate |

| Cimetidine |

Conformational Analysis and Steric Effects of Pentan-3-yl Substituents

The pentan-3-yl group, also known as the 1-ethylpropyl group, is a branched alkyl substituent with considerable steric bulk. The carbon atom directly attached to the imidazole ring is a secondary carbon, which is further bonded to two ethyl groups. The rotation around the C(imidazole)-C(pentan-3-yl) bond gives rise to different conformers. Due to the C2v symmetry of the pentan-3-yl group itself, several distinct rotational orientations relative to the plane of the imidazole ring can be envisioned.

Computational studies on imidazoles with bulky alkyl substituents have shown that the orientation of these groups is a balance between minimizing steric clashes with the imidazole ring and adjacent substituents, and maximizing stabilizing interactions. In the case of this compound, the two pentan-3-yl groups are likely to adopt conformations that minimize their mutual steric repulsion. This would likely result in the ethyl groups of each pentan-3-yl substituent being oriented away from the other substituent.

The steric strain in such crowded molecules can lead to distortions from ideal geometries, such as out-of-plane bending of the substituents or slight twisting of the imidazole ring itself, although the aromaticity of the imidazole ring provides a significant barrier to major distortions. The preferred conformations would involve the staggering of the ethyl groups of the pentan-3-yl substituents relative to the bonds of the imidazole ring to alleviate torsional strain.

The relative energies of the possible conformers are influenced by the dihedral angles between the plane of the imidazole ring and the plane defined by the C(imidazole)-C(pentan-3-yl)-H bonds. These angles determine the proximity of the ethyl groups to the imidazole ring and to each other.

Interactive Data Table: Calculated Rotational Barriers and Dihedral Angles for this compound Conformers

The following table presents hypothetical, yet plausible, data derived from principles of conformational analysis for similar sterically hindered systems. This data illustrates the likely energetic differences and geometric parameters for distinct conformers of this compound. The dihedral angles (Φ1 and Φ2) represent the rotation of the pentan-3-yl groups at the C2 and C5 positions, respectively, relative to the imidazole ring plane.

| Parameter | Value |

|---|

The steric hindrance between the two pentan-3-yl groups is expected to be the dominant factor in determining the most stable conformation. The anti-anti conformation, where both substituents are oriented to minimize steric clash, represents the global energy minimum. Other conformers, such as those involving gauche interactions, are higher in energy. The eclipsed conformations represent transition states for the rotation around the C-C bonds. The significant energy difference between conformers suggests that at room temperature, the molecule would predominantly exist in the lowest energy state, though other conformers may be transiently populated.

Computational Chemistry and Theoretical Insights into 2,5 Di Pentan 3 Yl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationnih.govnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and determining electronic properties. For 2,5-di(pentan-3-yl)-1H-imidazole, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would first determine the most stable three-dimensional arrangement of its atoms. tandfonline.com These calculations for similar disubstituted imidazoles have shown that theoretical results for bond lengths and angles align well with experimental data obtained from single-crystal X-ray diffraction. tandfonline.comtandfonline.com

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability. tandfonline.comaip.org

For this compound, the HOMO would be expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would also be distributed across the ring system. The bulky pentan-3-yl groups, being alkyl substituents, are electron-donating and would influence the electron density of the imidazole core. Theoretical studies on similar disubstituted imidazoles indicate that the energy gap is a key factor in determining molecular stability. aip.org A smaller HOMO-LUMO gap suggests higher reactivity.

The electron density map reveals the distribution of electrons within the molecule. In imidazole, the electron density is highest around the nitrogen atoms. chemicalbook.com For the target molecule, the electron density at the C2 position is expected to be the lowest, making it susceptible to nucleophilic attack, while the C4 and C5 positions are more prone to electrophilic attack. chemicalbook.com

Table 1: Representative Frontier Molecular Orbital Properties for Substituted Imidazoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5a (disubstituted imidazole) | -0.2104 | -0.0818 | 0.1286 |

| 5b (disubstituted imidazole) | -0.2081 | -0.0717 | 0.1364 |

Data extrapolated from theoretical studies on novel disubstituted imidazoles. aip.org

Imidazole and its derivatives exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N3). nih.gov For 2,5-disubstituted imidazoles, these two tautomeric forms are not equivalent. DFT calculations are essential for determining the relative energies and, therefore, the population of each tautomer at equilibrium. purkh.comresearchgate.net Generally, the 1H-imidazole form is more stable due to its aromaticity. researchgate.net The introduction of bulky alkyl groups at the C2 and C5 positions would influence the tautomeric equilibrium through steric and electronic effects.

Computational studies have shown that the energy gap between the most stable aromatic tautomer and less stable non-aromatic forms (where a proton moves to a carbon atom) is significant, often over 60 kJ/mol, making these non-aromatic forms experimentally unobservable under normal conditions. purkh.com

The imidazolide (B1226674) anion, formed by deprotonation, is another key species. In anions formed by two interacting imidazole molecules, an "electron bridging dihydrogen bond" can form, a weak interaction facilitated by the presence of an excess electron. aip.org DFT calculations can model the structure and stability of such anionic complexes.

Table 2: Calculated Relative Energies of Imidazole Tautomers

| Tautomer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| ImA (1H-imidazole) | Aromatic, most stable form | 0.00 |

| ImC (2H-imidazole) | Non-aromatic, methylene (B1212753) group at C2 | ~60 |

| ImB (4H-imidazole) | Non-aromatic, methylene group at C4/C5 | >60 |

Data based on general findings for imidazole tautomers. purkh.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactive Properties Predictionacadpubl.eu

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This can reveal conformational changes, vibrational modes, and interactions with solvent molecules.

In drug design and materials science, MD simulations are frequently used to assess the stability of a ligand bound to a protein or to understand the behavior of molecules in a condensed phase. tandfonline.commdpi.com For instance, simulations can confirm the stability of a particular molecular conformation and analyze its binding patterns within a biological target. nih.govtandfonline.com For this compound, MD simulations could predict its diffusion characteristics and how the flexible pentyl chains behave in different environments.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Intermolecular Interactionsnih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. acadpubl.eu

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs on the nitrogen atoms and the π-orbitals of the imidazole ring to antibonding orbitals. These interactions, particularly π → π* and n → π* transitions, contribute significantly to the molecule's stability. acadpubl.eu The analysis can also provide natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions in a Substituted Imidazole

| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-N3) | π(C4-C5) | 20.5 |

| π(C4-C5) | π(C2-N3) | 18.2 |

| LP(1) N1 | π(C2-N3) | 35.8 |

| LP(1) N1 | π(C4-C5) | 40.1 |

Values are illustrative based on NBO analyses of similar heterocyclic systems.

Prediction of Reactive Sites and Electronic Properties (e.g., MEP analysis)acadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface. tandfonline.com

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. For an imidazole ring, these regions are typically found near the pyridine-like nitrogen atom (N3). orientjchem.org

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. In imidazole, the hydrogen atom attached to the N1 nitrogen is a prominent positive region. orientjchem.org

For this compound, the MEP surface would show a strong negative potential around the N3 atom, making it a primary site for protonation and interaction with electrophiles. The N-H proton would be the most positive site, indicating its acidic character. The pentyl groups would have a largely neutral potential.

Advanced Simulation Techniques for Supramolecular Assembly Prediction

Beyond the properties of a single molecule, advanced simulation techniques can predict how molecules of this compound might self-assemble into larger, ordered structures. Imidazole itself is known to form supramolecular chains through hydrogen bonding. nih.gov

Techniques like Deep Potential Molecular Dynamics, which use machine learning models trained on first-principles data, can accurately simulate the formation and dynamics of these assemblies. nih.gov Such simulations could predict whether the steric hindrance from the bulky pentan-3-yl groups would disrupt or modify the typical hydrogen-bonding networks seen in simpler imidazoles, potentially leading to novel supramolecular architectures. These studies are crucial for designing new materials with specific properties, such as for proton transport. nih.govacs.org

Reactivity, Derivatization, and Functionalization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 or C5 positions, due to its electron-rich nature. nih.govslideshare.net For 2,5-disubstituted imidazoles such as 2,5-di(pentan-3-yl)-1H-imidazole, the only available position for electrophilic substitution on the ring is the C4 position.

Electrophilic Halogenation:

Halogenation is a common electrophilic substitution reaction for imidazoles. However, the steric bulk of the pentan-3-yl groups in this compound is expected to decrease the reaction rate compared to less hindered imidazoles. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for the regioselective introduction of a halogen at the C4 position. The reaction conditions would likely require optimization to overcome the steric hindrance.

| Reaction | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-2,5-di(pentan-3-yl)-1H-imidazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-2,5-di(pentan-3-yl)-1H-imidazole |

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. Given that the pentan-3-yl groups are electron-donating, direct nucleophilic substitution on the imidazole ring of this compound is considered highly unfavorable.

Functionalization of the Pentan-3-yl Side Chains

The functionalization of the pentan-3-yl side chains presents a different set of chemical challenges. These alkyl groups lack the activating influence of a benzylic position, making direct oxidation or substitution more difficult.

Oxidation:

The oxidation of alkyl side chains on aromatic rings is a well-established transformation, but it typically requires the presence of a benzylic hydrogen. libretexts.org The pentan-3-yl group has secondary and tertiary carbon atoms but no benzylic protons. Therefore, standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which are effective for the oxidation of toluene (B28343) or ethylbenzene, are expected to be ineffective for the functionalization of the pentan-3-yl side chains under normal conditions. More aggressive oxidation conditions could lead to the degradation of the imidazole ring itself.

Radical Functionalization:

Free radical reactions may offer a viable pathway for the functionalization of the pentan-3-yl side chains. Reactions involving radical initiators could potentially lead to the abstraction of a hydrogen atom from one of the carbon atoms of the pentan-3-yl group, followed by the introduction of a functional group. This approach would likely result in a mixture of products due to the presence of multiple secondary and tertiary C-H bonds.

Formation of N-Substituted Imidazole Derivatives

The nitrogen atom at the N1 position of the imidazole ring is nucleophilic and can be readily substituted.

N-Alkylation:

N-alkylation of imidazoles is a common reaction, typically achieved by treatment with an alkyl halide in the presence of a base. For this compound, the steric hindrance from the two bulky side groups might slow down the reaction rate. However, the reaction should still be feasible, potentially requiring stronger bases or higher reaction temperatures to proceed efficiently. nih.gov

N-Acylation and N-Sulfonylation:

Similarly, N-acylation and N-sulfonylation can be achieved by reacting the imidazole with an acyl chloride or a sulfonyl chloride, respectively, usually in the presence of a base. The steric hindrance around the N1 position will likely play a significant role in the feasibility and rate of these reactions.

| Substitution Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | 1-methyl-2,5-di(pentan-3-yl)-1H-imidazole |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-acetyl-2,5-di(pentan-3-yl)-1H-imidazole |

| N-Sulfonylation | Tosyl chloride (TsCl) | 1-tosyl-2,5-di(pentan-3-yl)-1H-imidazole |

Cross-Coupling Reactions Involving Functionalized Imidazoles (e.g., Suzuki reaction)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov To utilize this methodology with this compound, a halogenated derivative is first required.

As discussed in section 5.1, halogenation at the C4 position should be possible. The resulting 4-halo-2,5-di(pentan-3-yl)-1H-imidazole can then be used as a substrate in a Suzuki coupling reaction with a boronic acid. The significant steric hindrance at the positions flanking the C4-halogen bond might necessitate the use of specialized palladium catalysts and ligands that are designed for coupling with sterically demanding substrates. organic-chemistry.orgresearchgate.netrsc.org

Example Reaction Scheme:

Halogenation: this compound + NBS → 4-bromo-2,5-di(pentan-3-yl)-1H-imidazole

Suzuki Coupling: 4-bromo-2,5-di(pentan-3-yl)-1H-imidazole + Arylboronic acid (Ar-B(OH)₂) --(Pd catalyst, base)--> 4-aryl-2,5-di(pentan-3-yl)-1H-imidazole

Ring-Opening and Rearrangement Reactions

The imidazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening Reactions:

Ring-opening of imidazoles is not a common reaction and typically requires harsh conditions or specific activating groups that are not present in this compound. The electron-donating nature of the alkyl groups further stabilizes the aromatic ring, making ring-opening even less likely.

Rearrangement Reactions:

Photochemical and thermal rearrangements of substituted imidazoles have been reported. For instance, the migration of substituents around the imidazole ring can occur at high temperatures. It is conceivable that under pyrolytic conditions, the pentan-3-yl groups of this compound could potentially rearrange to other positions on the ring, although this would likely be a complex and low-yielding process. youtube.com Photochemical rearrangements, often proceeding through different mechanisms, could also be explored, but the specific outcomes for this highly substituted imidazole are not documented.

Coordination Chemistry and Applications in Catalysis and Materials Science

2,5-Di(pentan-3-yl)-1H-imidazole as a Ligand or Precursor in Transition Metal Complexes

While the direct coordination of this compound as a simple monodentate ligand to transition metals is not extensively documented in scientific literature ajol.inforesearchgate.netresearchgate.netjocpr.com, its paramount importance lies in its role as a precursor to sterically demanding N-heterocyclic carbene (NHC) ligands. The research focus has been overwhelmingly on the derivatives of this imidazole (B134444), which have shown exceptional properties in catalysis.

Formation of N-Heterocyclic Carbene (NHC) Ligands, exemplified by structures containing 1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazole moieties (e.g., PEPPSI-IPent catalyst)

The transformation of imidazole derivatives into NHC ligands is a cornerstone of modern organometallic chemistry. For this compound, this typically involves N-arylation to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. A prominent example is the synthesis of 1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazolium chloride, the precursor to the IPent ligand.

This imidazolium salt is a key component in the formation of the highly successful PEPPSI-IPent catalyst. PEPPSI, an acronym for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, refers to a class of air- and moisture-stable palladium precatalysts. sigmaaldrich.com The PEPPSI-IPent catalyst, formally named 1,3-bis(2,6-di(3-pentyl)phenyl)imidazol-2-ylidenepalladium(II) dichloride, is synthesized from the corresponding imidazolium salt, palladium(II) chloride, and a base in a pyridine-based solvent. sigmaaldrich.com These precatalysts are favored for their stability and ease of handling, making them a user-friendly alternative to traditional palladium phosphine (B1218219) complexes. sigmaaldrich.com

Steric and Electronic Effects of Pentan-3-yl Groups on Coordination Geometries and Reactivity

The defining feature of the NHC ligand derived from this compound is the presence of bulky pentan-3-yl (also known as 3-pentyl) groups on the N-aryl substituents. These groups exert profound steric and electronic effects on the resulting metal complexes, which in turn dictate their catalytic activity.

Electronic Effects: N-heterocyclic carbenes are strong σ-donating ligands, more so than many phosphine ligands. This strong electron donation increases the electron density at the palladium center, which facilitates the oxidative addition of substrates, including challenging ones like aryl chlorides. The combination of strong σ-donation and significant steric bulk makes the PEPPSI-IPent catalyst exceptionally active and versatile, particularly for difficult, sterically demanding reactions. sigmaaldrich.com

Application in Homogeneous Catalysis

The unique properties of the PEPPSI-IPent catalyst have led to its widespread application in a variety of homogeneous catalytic reactions, most notably in palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions (Kumada-Tamao-Corriu, Buchwald-Hartwig amination, Suzuki coupling, Negishi coupling)

The PEPPSI-IPent catalyst has demonstrated remarkable efficacy in several key cross-coupling reactions, often outperforming less sterically hindered analogues like PEPPSI-IPr. sigmaaldrich.com

Kumada-Tamao-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. The PEPPSI-IPent catalyst has been successfully employed in these reactions, enabling the formation of carbon-carbon bonds under mild conditions.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a critical transformation in medicinal and materials chemistry. The PEPPSI-IPent catalyst is highly effective for the coupling of a wide range of aryl chlorides with primary and secondary amines, even with sterically hindered substrates. sigmaaldrich.com It allows for the use of milder bases, which improves the tolerance of sensitive functional groups. sigmaaldrich.com

Suzuki Coupling: In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, PEPPSI-IPent excels in the synthesis of sterically hindered biaryl compounds. It is particularly effective for creating tetra-ortho-substituted biaryls from unreactive aryl chlorides, a challenging transformation for many catalytic systems. sigmaaldrich.comnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. PEPPSI-IPent has shown high activity and selectivity in the coupling of secondary alkylzinc halides with aryl halides, producing the desired branched products in higher yields compared to other catalysts. sigmaaldrich.com

Table 1: Performance of PEPPSI-IPent in Various Cross-Coupling Reactions

| Reaction Type | Substrates | Key Advantages of PEPPSI-IPent | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Sterically hindered aryl chlorides and arylboronic acids | High yields for tetra-ortho-substituted biaryls | sigmaaldrich.com, nih.gov |

| Negishi Coupling | Secondary alkylzinc halides and aryl halides | High selectivity for branched products | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Demanding aryl chlorides and secondary amines | Effective with mild bases, tolerates functional groups | sigmaaldrich.com |

| Stille-Migita Coupling | Heteroaryl stannanes and aryl halides | Lower reaction temperatures (30-80 °C) | sigmaaldrich.com, nih.gov |

Atom Transfer Radical Polymerization (ATRP) Ligands

N-heterocyclic carbenes have emerged as effective ligands in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. While specific studies detailing the use of NHCs derived directly from this compound in ATRP are not widely reported, the principles governing the use of bulky NHC ligands are applicable. The strong σ-donating character and steric bulk of NHC ligands can be tuned to control the activity and selectivity of the metal catalyst (often copper or ruthenium) in the polymerization process. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The robustness of the metal-NHC bond is also advantageous in these systems.

Other Metal-Mediated Catalytic Transformations

Beyond the major cross-coupling reactions, the PEPPSI-IPent catalyst has proven effective in other challenging transformations:

Stille-Migita Cross-Coupling: For the coupling of organotin reagents with organic halides, PEPPSI-IPent allows for significantly lower reaction temperatures (in the range of 30–80 °C) compared to traditional catalysts, which is particularly beneficial for thermally sensitive substrates. sigmaaldrich.comnih.gov

Carbon-Sulfur Bond Formation: The catalyst facilitates the formation of thiol ethers through the coupling of (hetero)aryl halides with a variety of sulfur nucleophiles, including aryl sulfides and alkyl thiols. These reactions can be carried out under mild conditions, avoiding the high temperatures often required for C-S bond formation. sigmaaldrich.comnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of imidazole-based ligands is a cornerstone in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are formed through the self-assembly of metal ions or clusters with organic ligands, creating extended crystalline networks with diverse topologies and potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The use of bulky imidazole ligands, such as this compound, introduces specific steric and electronic effects that significantly influence the resulting framework's structure and properties.

The large pentan-3-yl groups at the 2 and 5 positions of the imidazole ring exert considerable steric hindrance. This bulkiness can direct the coordination geometry around the metal center and influence the packing of the resulting framework, often leading to the formation of materials with unique and intriguing topologies that might not be accessible with smaller, less substituted ligands. acs.orgresearchgate.netfigshare.com Research on other bulky bis(imidazole) ligands has demonstrated that the specific metal ion used and the geometry of the ligands are critical in determining the final three-dimensional network. acs.orgresearchgate.netfigshare.com

Design Principles for Imidazole-Based MOFs

The design of MOFs and CPs using imidazole-based ligands like this compound is guided by several key principles that leverage the inherent characteristics of the imidazole core and its substituents.

Coordination Vector of the Ligand: The imidazole ring offers a versatile coordination platform. The imine nitrogen is a potent sigma-donor, readily coordinating to a wide range of metal ions. wikipedia.org In a ligand like this compound, the two nitrogen atoms provide potential coordination sites, allowing it to act as a monodentate or a bridging ligand, depending on the reaction conditions and the metal's coordination preference. The steric bulk of the pentan-3-yl groups will play a crucial role in dictating which coordination modes are sterically feasible.

Influence of Steric Hindrance: The primary design consideration for a ligand like this compound is its significant steric profile. The bulky alkyl groups can prevent the formation of highly dense, interpenetrated frameworks, which can be advantageous for creating porous materials. acs.org This steric hindrance can also lead to lower coordination numbers at the metal centers or enforce specific, often distorted, coordination geometries. Studies on other sterically demanding ligands have shown that large substituents can favor the formation of lower-dimensional structures or discrete molecular complexes. acs.org

Role of the N-H Proton: The presence of the N-H proton on the imidazole ring introduces the possibility of hydrogen bonding. This feature is a powerful tool in crystal engineering, as N-H···X (where X is a counter-ion or a solvent molecule) hydrogen bonds can direct the supramolecular assembly of the coordination network, adding another layer of control over the final architecture. nih.gov This hydrogen-bonding capability can also be exploited to enhance the stability of the framework.

Selection of Metal Node: The choice of the metal ion is paramount. The coordination number, preferred geometry (e.g., octahedral, tetrahedral, square planar), and lability of the metal-ligand bonds will all interact with the steric and electronic properties of the imidazole ligand to determine the final framework topology. researchgate.net For instance, metals that can adopt flexible coordination geometries might be better suited to accommodate the steric demands of the bulky pentan-3-yl groups. acs.orgresearchgate.netfigshare.com

A summary of design considerations for MOFs with sterically hindered imidazole ligands is presented in the table below.

| Design Principle | Implication for this compound | Potential Outcome |

| Ligand Coordination | The imine nitrogen acts as the primary coordination site. The bulky substituents may favor monodentate coordination or specific bridging modes. | Formation of discrete complexes or lower-dimensional polymers (1D chains, 2D layers). |

| Steric Hindrance | The large pentan-3-yl groups can prevent dense packing and interpenetration. | Potentially higher porosity and formation of novel, non-interpenetrated network topologies. |

| Hydrogen Bonding | The N-H group can form hydrogen bonds with counter-ions or solvent molecules. | Enhanced structural stability and directed supramolecular assembly. |

| Metal Node Geometry | The ligand's bulk may enforce unusual coordination geometries or lower coordination numbers on the metal ion. | Access to frameworks with unique catalytic or sorption properties due to exposed or reactive metal sites. |

Role of the Imidazole Core in Framework Stability and Porosity

Porosity: The porosity of a MOF is determined by the size and shape of the voids within its crystalline structure. The bulky pentan-3-yl groups of this compound are expected to play a direct role in creating porous materials. By preventing the efficient packing that is common with smaller, planar ligands, these large substituents can generate significant void space within the framework. acs.org The size and shape of the pores can be tuned by the length and branching of the alkyl substituents on the imidazole ring. Therefore, ligands like this compound are excellent candidates for the synthesis of MOFs with large, well-defined pores suitable for the encapsulation of guest molecules or for size-selective catalysis. However, if the substituents are too bulky, they might fill the potential voids, leading to a non-porous material. Thus, a balance must be struck between creating void space and self-filling.

The expected influence of the ligand's structural features on MOF properties is detailed below.

| Structural Feature | Contribution to Stability | Contribution to Porosity |

| Imidazole Ring | Rigid aromatic system; strong metal-nitrogen coordination bond. | Forms the fundamental building block of the pore walls. |

| N-H Group | Can form stabilizing hydrogen bonds within the framework. | Can influence the orientation of ligands and thus the pore shape. |

| Pentan-3-yl Groups | Van der Waals interactions between alkyl chains can enhance packing efficiency and stability. | Their bulkiness can prevent interpenetration and create large pores. May also reduce porosity if they fill the voids. |

Supramolecular Architectures and Self Assembly Phenomena

Non-Covalent Interactions in 2,5-Di(pentan-3-yl)-1H-imidazole Systems

The supramolecular chemistry of this compound is governed by a subtle interplay of various non-covalent forces, including hydrogen bonding, π-stacking, and van der Waals interactions. The imidazole (B134444) ring itself is a versatile participant in these interactions, capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), and engaging in π-system interactions. nih.gov

Hydrogen Bonding:

In neutral, non-N-substituted imidazoles, a persistent and robust N-H···N hydrogen-bonded tape or chain motif is a common feature in the solid state. rsc.orguky.edu This holds true even in the presence of significant steric hindrance from substituents. rsc.org For this compound, it is highly probable that this N-H···N hydrogen bonding is the primary directional force in its self-assembly. However, the bulky pentan-3-yl groups would sterically encumber the imidazole core, potentially leading to a distortion or elongation of these hydrogen bonds compared to less substituted imidazoles. The accessibility of the lone pair on the pyridine-like nitrogen is a crucial factor for its hydrogen bond acceptor capability. nih.gov The steric bulk of the adjacent pentan-3-yl group at the 2-position would likely modulate this accessibility.

π-Stacking:

π-π stacking interactions are attractive forces between aromatic rings and are a significant contributor to the stability of many supramolecular structures. nih.govresearchgate.net The electron-rich nature of the imidazole ring enhances its ability to participate in such interactions. nih.gov However, in the case of this compound, the large and flexible pentan-3-yl groups are expected to severely hinder or even prevent classical face-to-face π-π stacking between the imidazole rings of adjacent molecules. The steric demands of these alkyl groups would likely force a staggered or offset arrangement in the crystal lattice, minimizing direct π-orbital overlap. hw.ac.uk

Van der Waals Interactions:

| Interaction Type | Expected Role in this compound Systems | Key Influencing Factors |

| Hydrogen Bonding | Primary directional interaction, likely forming N-H···N chains. | Steric hindrance from pentan-3-yl groups may distort or weaken the bonds. Accessibility of the N-H donor and N acceptor sites. |

| π-Stacking | Likely to be significantly hindered or absent due to steric shielding by the bulky pentan-3-yl groups. | The large spatial footprint of the pentan-3-yl substituents prevents close approach of the imidazole rings. |

| Van der Waals Interactions | Major contribution to the overall packing energy and stabilization of the solid-state structure. | The large surface area of the two pentan-3-yl groups per molecule. |

Crystal Engineering and Design of Supramolecular Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org For imidazole derivatives, the predictable N-H···N hydrogen bonding motif serves as a reliable synthon for building supramolecular architectures. rsc.orguky.edu

Self-Assembly of Imidazole Derivatives in Solution and Solid State

The self-assembly of imidazole derivatives is a well-documented phenomenon, occurring both in solution and in the solid state. In solution, techniques such as NMR spectroscopy can provide insights into the formation of aggregates through hydrogen bonding and other non-covalent interactions. acs.org For this compound in non-polar solvents, the formation of hydrogen-bonded dimers or small oligomers would be expected.

Template-Assisted Synthesis of Supramolecular Structures

Template-assisted synthesis is a powerful strategy for the construction of complex supramolecular architectures, such as macrocycles and cages, that are otherwise difficult to obtain. nih.gov Imidazole-containing macrocycles have been synthesized using various templating methods. rsc.org

Concluding Remarks and Future Research Perspectives on 2,5 Di Pentan 3 Yl 1h Imidazole

The exploration of sterically demanding heterocyclic compounds continues to be a vibrant and impactful area of chemical research. Within this field, 2,5-di(pentan-3-yl)-1H-imidazole stands as a significant, albeit specialized, example of a sterically hindered imidazole (B134444). Its unique architecture, featuring bulky pentan-3-yl groups at the 2- and 5-positions, provides a valuable platform for investigating the intricate relationship between molecular structure and chemical reactivity. This concluding section summarizes the key academic contributions and challenges associated with such compounds, and looks forward to emerging research directions that promise to further unlock their potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-di(pentan-3-yl)-1H-imidazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of substituted imidazoles typically involves condensation reactions between aldehydes and amines under acidic or catalytic conditions. For example, describes solvent-dependent protocols (e.g., DMF or THF with catalytic CuI) to optimize cyclization efficiency. Researchers should systematically vary parameters such as temperature, solvent polarity, and catalyst loading (e.g., using a Design of Experiments approach) to maximize yield. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound due to steric hindrance or dynamic effects?

- Methodological Answer : Dynamic effects in NMR spectra, caused by restricted rotation of bulky substituents (e.g., pentan-3-yl groups), can be resolved using variable-temperature NMR or computational simulations (DFT calculations). highlights the use of X-ray crystallography to resolve ambiguities in molecular geometry, providing a reference for comparing experimental and theoretical data .

Q. What stability challenges arise during storage of this compound, and how can degradation be monitored?

- Methodological Answer : Imidazole derivatives are prone to oxidation and hygroscopic degradation. Stability studies should include accelerated aging tests under controlled humidity and temperature. Techniques like TGA (thermogravimetric analysis) and periodic HPLC-UV monitoring (as in ) can track decomposition products. Argon-atmosphere storage or lyophilization may mitigate instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.